N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

Historical Development of Pyrazole-Pyridazine Hybrid Compounds

Pyrazole-pyridazine hybrids emerged from systematic efforts to merge the pharmacological advantages of both heterocycles. Pyrazole, first isolated from watermelon seeds in 1959, gained prominence through derivatives like celecoxib (a selective COX-2 inhibitor) and crizotinib (an anticancer agent). Pyridazine, a diazine isomer, entered drug design due to its electron-deficient aromatic system, enabling π-stacking interactions with biological targets. Early hybridizations in the 1990s focused on combining pyrazole’s metabolic stability with pyridazine’s kinase-binding capabilities. For instance, vatalanib (a pyridazine derivative) demonstrated antiangiogenic effects by targeting VEGFR and PDGFR. The integration of these scaffolds accelerated after 2010, driven by computational tools enabling precise pharmacophore alignment.

Pharmacophore Evolution in Heterocyclic Hybrid Design

The fusion of pyrazole and pyridazine leverages complementary bioactivity profiles:

- Pyrazole : The 3,5-dimethyl substitution on pyrazole enhances hydrophobic interactions with enzyme active sites, as seen in COX-2 inhibitors.

- Pyridazine : The 6-oxo group in pyridazine facilitates hydrogen bonding with residues like Arg120 in COX-2, while the N-ethyl spacer improves solubility.

- Furan carboxamide : This moiety, as in the target compound, introduces planar aromaticity for DNA intercalation or kinase inhibition.

Recent studies demonstrate that hybridizing these units amplifies target selectivity. For example, pyrazole-pyridazine hybrids 5f and 6f exhibited COX-2 inhibitory IC~50~ values of 1.50 and 1.15 μM, surpassing celecoxib (1.65 μM). Similarly, pyrazolo-pyridazine 4 inhibited CDK2/cyclin A2 (IC~50~ = 0.89 μM) by occupying the ATP-binding pocket.

Significance in Contemporary Medicinal Chemistry Research

Pyrazole-pyridazine hybrids address two critical challenges in drug discovery:

- Polypharmacology : Derivatives like 4 concurrently inhibit EGFR, CDK2, and p53 pathways, overcoming monotherapeutic resistance.

- Selectivity Optimization : Substituent engineering (e.g., 3,5-dimethyl groups) reduces off-target effects. Trimethoxy hybrid 5f showed 12-fold selectivity for COX-2 over COX-1.

The target compound’s furan-carboxamide tail may further enhance DNA damage response modulation, a mechanism observed in indenopyridine hybrids.

Structure-Based Rationale for Research Interest

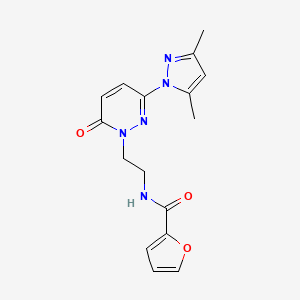

The compound’s structure (Fig. 1) integrates three strategic elements:

Table 1: Structural Components and Putative Targets

Molecular docking simulations of analogous compounds reveal:

- The pyrazole’s methyl groups fill the COX-2 Trp387 pocket.

- The pyridazine ring forms π-cation interactions with EGFR’s Lys721.

- The furan oxygen hydrogen-bonds with CDK2’s Asp86.

This multi-target engagement aligns with trends in kinase inhibitor design, where hybrid scaffolds improve therapeutic windows.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-10-12(2)21(18-11)14-5-6-15(22)20(19-14)8-7-17-16(23)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPLNCCTHOHXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a diketone, the pyrazole ring is formed through a condensation reaction with hydrazine.

Synthesis of the Pyridazine Ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

Attachment of the Furan Ring: The pyridazine intermediate undergoes a nucleophilic substitution reaction with a furan-2-carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furan ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide exhibit various biological activities:

- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting key viral enzymes .

- Antitumor Activity : Compounds containing pyrazole and pyridazine structures have been studied for their potential in cancer therapy due to their ability to interfere with tumor growth pathways .

Therapeutic Applications

The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for various therapeutic applications:

Cancer Treatment

This compound has potential as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis.

Antiviral Drugs

It may serve as a scaffold for developing antiviral medications by targeting viral replication mechanisms.

Anti-inflammatory Agents

Research on similar compounds has suggested anti-inflammatory properties, indicating potential use in treating inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study demonstrated that pyrazole derivatives exhibited significant inhibitory effects on the replication of certain viruses. The structural characteristics of these compounds were linked to their ability to disrupt viral enzyme activity .

Case Study 2: Antitumor Activity

In vitro studies showed that compounds with similar structures to this compound inhibited the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Substituent-Driven Property Modifications

- Lipophilicity (LogP) : The 3,5-dimethylpyrazole in the target compound increases LogP compared to benzyloxy or methoxy groups, suggesting improved membrane permeability.

- Bioactivity: The furan carboxamide in the target compound may enhance binding affinity (lower IC50) versus benzenesulfonamide or acetate derivatives due to stronger hydrogen-bond donor/acceptor capacity.

Key Differences :

- Unlike benzyl bromide derivatives used in , the target compound’s synthesis requires bromoethyl-furan intermediates, which may demand stricter temperature control (e.g., 5°C ) to prevent side reactions.

Research Findings and Structural Insights

- Metabolic Stability : The dimethylpyrazole group may reduce oxidative metabolism compared to benzyloxy substituents, as methyl groups are less prone to CYP450-mediated hydroxylation.

- Solubility : Despite higher LogP, the furan carboxamide’s polarity likely improves aqueous solubility relative to purely aromatic substituents (e.g., benzenesulfonamide).

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 298.33 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the pyrazole and pyridazine moieties can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis |

| 2 | HeLa | 10 | Cell Cycle Arrest |

| 3 | A549 | 12 | Inhibition of Metastasis |

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. A study demonstrated that derivatives of the pyridazine class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Gene Expression : It has been observed to affect the expression of genes associated with apoptosis and cell cycle regulation.

- Anti-inflammatory Pathways : The compound may modulate NF-kB signaling pathways, leading to decreased production of inflammatory mediators.

Case Study 1: Anticancer Efficacy in Mice

A recent study evaluated the anticancer efficacy of the compound in a mouse model bearing xenografts derived from human cancer cells. Results indicated a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Administration resulted in a marked reduction in paw swelling and a decrease in inflammatory markers, suggesting effective anti-inflammatory properties .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.